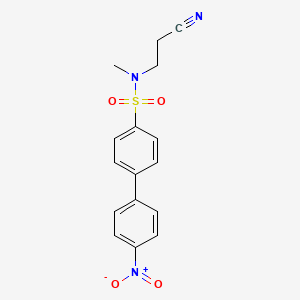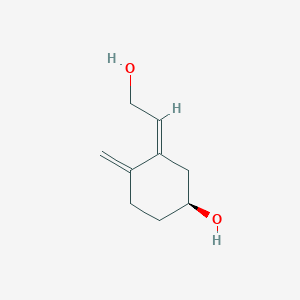![molecular formula C11H14ClN3O3 B11715617 [(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(10S,14R)-4-氯-14-甲基-8,12-二氧杂-1,3,5-三氮杂三环[8.4.0.02,7]十四碳-2,4,6-三烯-6-基]甲醇是一种复杂的含有独特三环结构的有机化合物。该化合物具有一个氯原子,一个甲基和一个甲醇官能团。
准备方法
合成路线和反应条件
[(10S,14R)-4-氯-14-甲基-8,12-二氧杂-1,3,5-三氮杂三环[8.4.0.02,7]十四碳-2,4,6-三烯-6-基]甲醇的合成通常涉及多个步骤,从易得的前体开始。关键步骤包括:
三环核的形成: 这可以通过一系列环化反应实现,通常涉及使用强酸或碱作为催化剂。
氯原子的引入: 该步骤通常涉及使用亚硫酰氯或五氯化磷等试剂的氯化反应。
甲醇基团的添加: 这通常通过亲核取代反应完成,其中羟基被引入分子中。
工业生产方法
在工业规模上,该化合物的生产可能涉及连续流动工艺,以确保高产率和纯度。使用自动化反应器和精确控制反应条件(温度,压力和pH值)对于获得一致的结果至关重要。
化学反应分析
反应类型
[(10S,14R)-4-氯-14-甲基-8,12-二氧杂-1,3,5-三氮杂三环[8.4.0.02,7]十四碳-2,4,6-三烯-6-基]甲醇经历各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化成相应的醛或羧酸。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂将该化合物转化为相应的醇或胺。
取代: 化合物中的氯原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化剂: 高锰酸钾,三氧化铬
还原剂: 氢化铝锂,硼氢化钠
亲核试剂: 氢氧根离子,胺
主要生成物
氧化: 醛,羧酸
还原: 醇,胺
取代: 取决于所用亲核试剂的不同,各种取代的衍生物
科学研究应用
[(10S,14R)-4-氯-14-甲基-8,12-二氧杂-1,3,5-三氮杂三环[8.4.0.02,7]十四碳-2,4,6-三烯-6-基]甲醇在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂分子的构建块,并用作各种有机反应的试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行的研究探索其作为各种疾病治疗剂的潜力。
工业: 它用于开发新材料,以及作为医药生产中的中间体。
作用机制
[(10S,14R)-4-氯-14-甲基-8,12-二氧杂-1,3,5-三氮杂三环[8.4.0.02,7]十四碳-2,4,6-三烯-6-基]甲醇的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物学效应。所涉及的确切途径取决于具体的应用和所研究的生物系统。
相似化合物的比较
[(10S,14R)-4-氯-14-甲基-8,12-二氧杂-1,3,5-三氮杂三环[8.4.0.02,7]十四碳-2,4,6-三烯-6-基]甲醇可以与其他类似化合物进行比较,例如:
[(10S,14R)-4-氯-14-甲基-6-(甲基磺酰基甲基)-8,12-二氧杂-1,3,5-三氮杂三环[8.4.0.02,7]十四碳-2,4,6-三烯]: 该化合物具有类似的三环结构,但具有甲基磺酰基甲基而不是甲醇基团。
[(10S)-9-氧代-1,3,8-三氮杂三环[8.4.0.02,7]十四碳-2(7),3,5-三烯-5-基]甲基]哌嗪-1-基]苯腈: 该化合物也具有类似的三环核,但具有不同的取代基。
[(10S,14R)-4-氯-14-甲基-8,12-二氧杂-1,3,5-三氮杂三环[8.4.0.02,7]十四碳-2,4,6-三烯-6-基]甲醇的独特性在于其官能团的特定组合,赋予了其独特的化学和生物学特性。
属性
分子式 |
C11H14ClN3O3 |
|---|---|
分子量 |
271.70 g/mol |
IUPAC 名称 |
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol |
InChI |
InChI=1S/C11H14ClN3O3/c1-6-3-17-4-7-5-18-9-8(2-16)13-11(12)14-10(9)15(6)7/h6-7,16H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI 键 |
PUPYRLHPONRTIJ-RQJHMYQMSA-N |
手性 SMILES |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)CO)Cl |
规范 SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
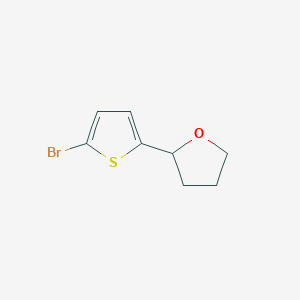
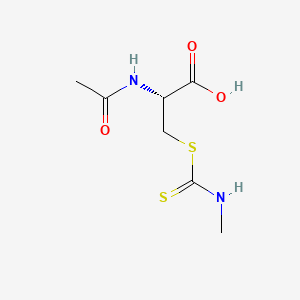
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
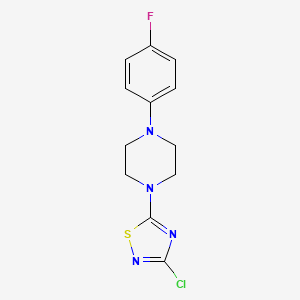
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

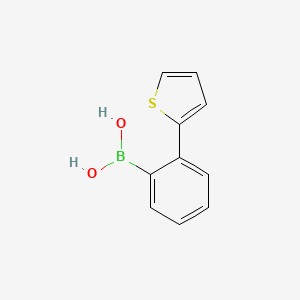
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)
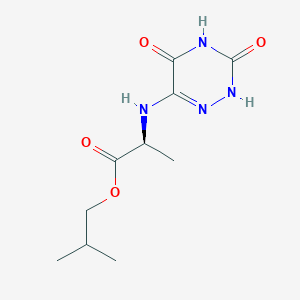
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
